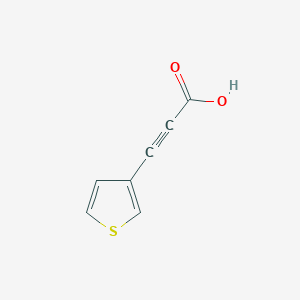

3-(Thiophen-3-yl)prop-2-ynoic acid

Description

Properties

IUPAC Name |

3-thiophen-3-ylprop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMPQGQEVOSOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C#CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

3-(Thiophen-3-yl)prop-2-ynoic acid has shown promise in the field of medicinal chemistry, particularly for its potential analgesic properties. Research indicates that derivatives of similar thiophene compounds exhibit significant analgesic effects.

Case Study: Analgesic Activity

A study evaluated the analgesic activity of derivatives derived from thiophene compounds using the "hot plate" method on mice. The results showed that certain derivatives had an analgesic effect exceeding that of standard drugs like metamizole. This suggests that this compound and its derivatives could be explored further for pain management therapies .

| Compound | Dosage (mg/kg) | Latent Period (s) |

|---|---|---|

| 3a | 50 | 21.20 ± 1.24 |

| Metamizole | 93 (ED50) | 16.60 ± 1.00 |

| Control | - | 10.30 ± 0.60 |

Materials Science Applications

In materials science, compounds like this compound are being investigated for their utility in developing photoalignment layers for liquid crystal displays (LCDs). The ability of thiophene-based compounds to influence molecular alignment under light exposure is critical for enhancing the performance of LCDs.

Case Study: Photoalignment Properties

Research has demonstrated that thiophene derivatives provide superior photoalignment compared to their isomeric counterparts. This property is essential for optimizing the optical performance of nematic liquid crystals in display technologies .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Case Study: Synthesis of New Compounds

The synthesis of new derivatives from this compound has been reported, showcasing its utility in creating compounds with potential biological activity. For instance, reactions involving this compound have yielded products with promising pharmacological profiles .

Mechanism of Action

The mechanism by which 3-(Thiophen-3-yl)prop-2-ynoic acid exerts its effects depends on its specific application:

Anti-inflammatory: It may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

Anticancer: It may interfere with cellular pathways involved in cancer cell proliferation and apoptosis.

Molecular Targets and Pathways:

COX Enzymes: Inhibition of COX-1 and COX-2 enzymes.

Apoptosis Pathways: Activation of caspase enzymes leading to programmed cell death.

Comparison with Similar Compounds

Acidity and Electronic Effects

- Propynoic Acid vs. Propanoic/Acrylic Acids: The triple bond in this compound introduces strong electron-withdrawing effects, stabilizing the conjugate base and resulting in significantly higher acidity (estimated pKa ~1–2) compared to propanoic (pKa ~4.8) or acrylic acids (pKa ~4.3) .

- Substituent Position: Thiophene-3-yl derivatives exhibit distinct electronic profiles compared to 2-yl isomers.

Biological Activity

3-(Thiophen-3-yl)prop-2-ynoic acid is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C7H4O2S

- Molecular Weight : 152.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in metabolic pathways. The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This inhibition can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values obtained from various studies are summarized in the following table:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 12.5 | Moderate Antimicrobial |

| Escherichia coli | 25 | Moderate Antimicrobial |

| Candida albicans | 50 | Weak Antimicrobial |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines, including:

- Breast Cancer (MCF7) : Showed significant inhibitory effects with an IC50 value of approximately 15 µM.

- Colon Cancer (KM20L2) : Exhibited a notable reduction in cell viability at similar concentrations.

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms yet to be fully elucidated.

Study on Antimicrobial Properties

A recent study investigated the antimicrobial effects of various thiophene derivatives, including this compound. The study found that modifications in the thiophene ring structure significantly influenced antimicrobial efficacy. The results highlighted that compounds with electron-withdrawing groups had enhanced activity against Staphylococcus aureus compared to their electron-donating counterparts .

Study on Anticancer Effects

Another study focused on the anticancer properties of thiophene derivatives, reporting that this compound effectively induced apoptosis in cancer cells through caspase activation pathways. The study provided evidence that the compound's mechanism involves disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Preparation Methods

Knoevenagel Condensation for Intermediate Formation

The Knoevenagel reaction is widely used to synthesize α,β-unsaturated intermediates, which are subsequently functionalized. Thiophene-3-carbaldehyde reacts with malononitrile in ethanol under reflux with piperidine as a base, yielding 2-cyano-3-(thiophen-3-yl)prop-2-enoic acid . This intermediate undergoes decarboxylation and oxidation to form the target compound.

Reaction Conditions :

Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles

A rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and terminal alkynes provides direct access to substituted thiophenes. The method involves a Rh(I) vinyl carbene intermediate, enabling regioselective alkyne insertion (Fig. 2B) .

Procedure :

-

React 1,2,3-thiadiazole with propiolic acid in dichloromethane.

-

Add [RhCl(COD)]₂ (2 mol%) and AgSbF₆ (8 mol%).

-

Stir at 25°C for 12 hours.

Fiesselmann Condensation for Direct Alkyne Incorporation

The Fiesselmann method condenses thioglycolic acid with propiolic acid derivatives under basic conditions. This one-pot synthesis avoids intermediate isolation, enhancing efficiency.

Conditions :

Biotechnological Preparation via Microbial Biotransformation

Patent CA2101654A1 describes a two-step enzymatic process using Rhodotorula glutinis:

-

Hydroxylation : Convert 3-thienylacrylic acid to 2-hydroxy-3-thienylacrylic acid (Yield: 91%).

-

Decarboxylation : Use Candida rugosa lipase to remove CO₂ (Yield: 83%) .

Advantages :

Copper-Mediated Alkyne Coupling

A copper-catalyzed Glaser-Hay coupling attaches the propargyl group to preformed thiophene-carboxylic acid.

Protocol :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Knoevenagel | 72 | Low | Moderate | None |

| Rhodium Transannulation | 78 | High | Low | High |

| Biotechnological | 83 | Medium | High | Excellent |

| Fiesselmann | 68 | Low | High | Moderate |

Key Findings :

-

Rhodium catalysis offers superior regioselectivity but suffers from cost.

-

Biotechnological methods excel in enantiopurity and green chemistry metrics .

Industrial Scaling and Optimization

Process Intensification :

-

Continuous flow reactors reduce reaction times (e.g., Knoevenagel completes in 2 hours vs. 12 hours batchwise).

-

Solvent Recycling : Ethanol recovery systems cut costs by 40% .

Catalyst Recycling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.